

Validating the Structure of 3-Bromo-3-ethylpentane: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 3-Bromo-3-ethylpentane

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of **3-bromo-3-ethylpentane** using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against related bromoalkanes.

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide provides a detailed comparison of the ^1H and ^{13}C NMR spectral data for **3-bromo-3-ethylpentane**, a tertiary bromoalkane, with its structural isomers and homologs, 2-bromo-2-methylpropane and 2-bromobutane. The supporting experimental data and protocols furnished herein offer a practical framework for the validation of such structures in a laboratory setting.

Comparative NMR Data Analysis

The structural nuances between **3-bromo-3-ethylpentane** and its counterparts are clearly delineated by their respective ^1H and ^{13}C NMR spectra. The symmetry and substitution patterns around the bromine-bearing carbon atom directly influence the chemical shifts (δ), signal multiplicities, and integration values.

Due to the absence of readily available experimental NMR data for **3-bromo-3-ethylpentane**, predicted values were generated using established computational models. These predictions, alongside experimental data for the comparative compounds, are summarized in the tables below.

Table 1: Comparative ^1H NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------------|------------------------------------|--------------|----------------------------------|--------------------|
| 3-Bromo-3-ethylpentane (Predicted) | ~1.95 | Quartet | 6H | -CH ₂ - |
| ~1.05 | Triplet | 9H | -CH ₃ | |
| 2-Bromo-2-methylpropane[1] | 1.80[1] | Singlet | 9H | -CH ₃ |
| 2-Bromobutane[2] | ~4.1 | Sextet | 1H | -CH(Br)- |
| ~1.8 | Multiplet | 2H | -CH ₂ - | |
| ~1.7 | Doublet | 3H | -CH(Br)CH ₃ | |
| ~1.0 | Triplet | 3H | -CH ₂ CH ₃ | |

Table 2: Comparative ^{13}C NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Assignment |
|---------------------------------------|----------------------------------|------------|
| 3-Bromo-3-ethylpentane (Predicted) | ~75 | C-Br |
| ~35 | -CH ₂ - | |
| ~9 | -CH ₃ | |
| 2-Bromo-2-methylpropane[3] | 62.5[3] | C-Br |
| 36.4[3] | -CH ₃ | |
| 2-Bromobutane[4] | 53.4[4] | C-Br |
| 34.3[4] | -CH ₂ - | |
| 26.1[4] | -CH(Br)CH ₃ | |
| 12.2[4] | -CH ₂ CH ₃ | |

Experimental Protocols

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of tertiary bromoalkanes.

1. Sample Preparation:

- **Sample Purity:** Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** A deuterated solvent that dissolves the sample is crucial. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like bromoalkanes as it is chemically inert and its residual proton signal does not interfere with the analyte's signals.[1] [2]
- **Concentration:** For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]

2. NMR Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- ^1H NMR Parameters:

- Pulse Sequence: A standard single-pulse sequence is typically used.
 - Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
 - Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

- ^{13}C NMR Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon.
 - Spectral Width: A wider spectral width is necessary to cover the larger range of carbon chemical shifts (e.g., 0-220 ppm).
 - Number of Scans: Due to the low natural abundance of the ^{13}C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
 - Relaxation Delay: A 2-second relaxation delay is generally sufficient.

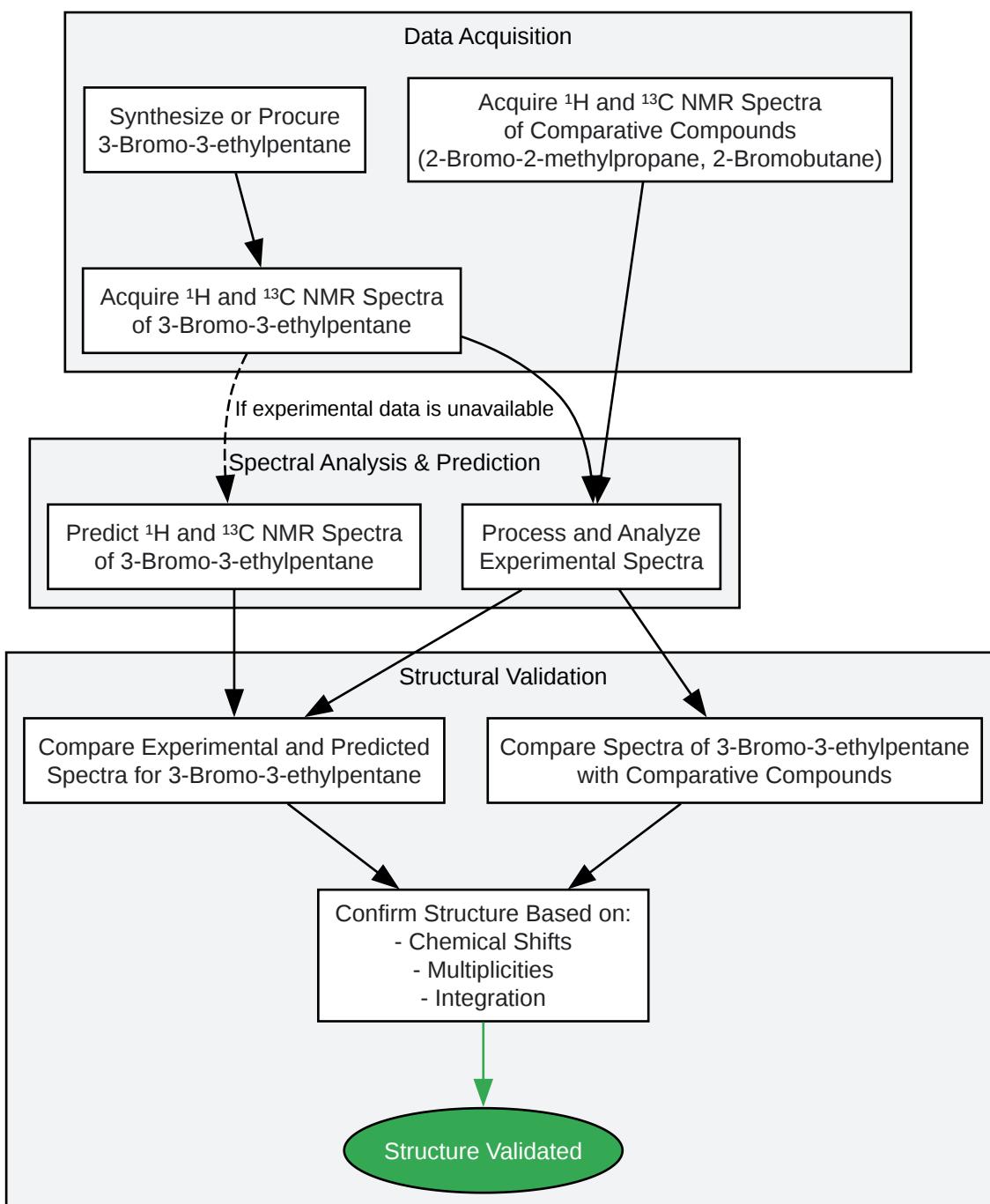
3. Data Processing:

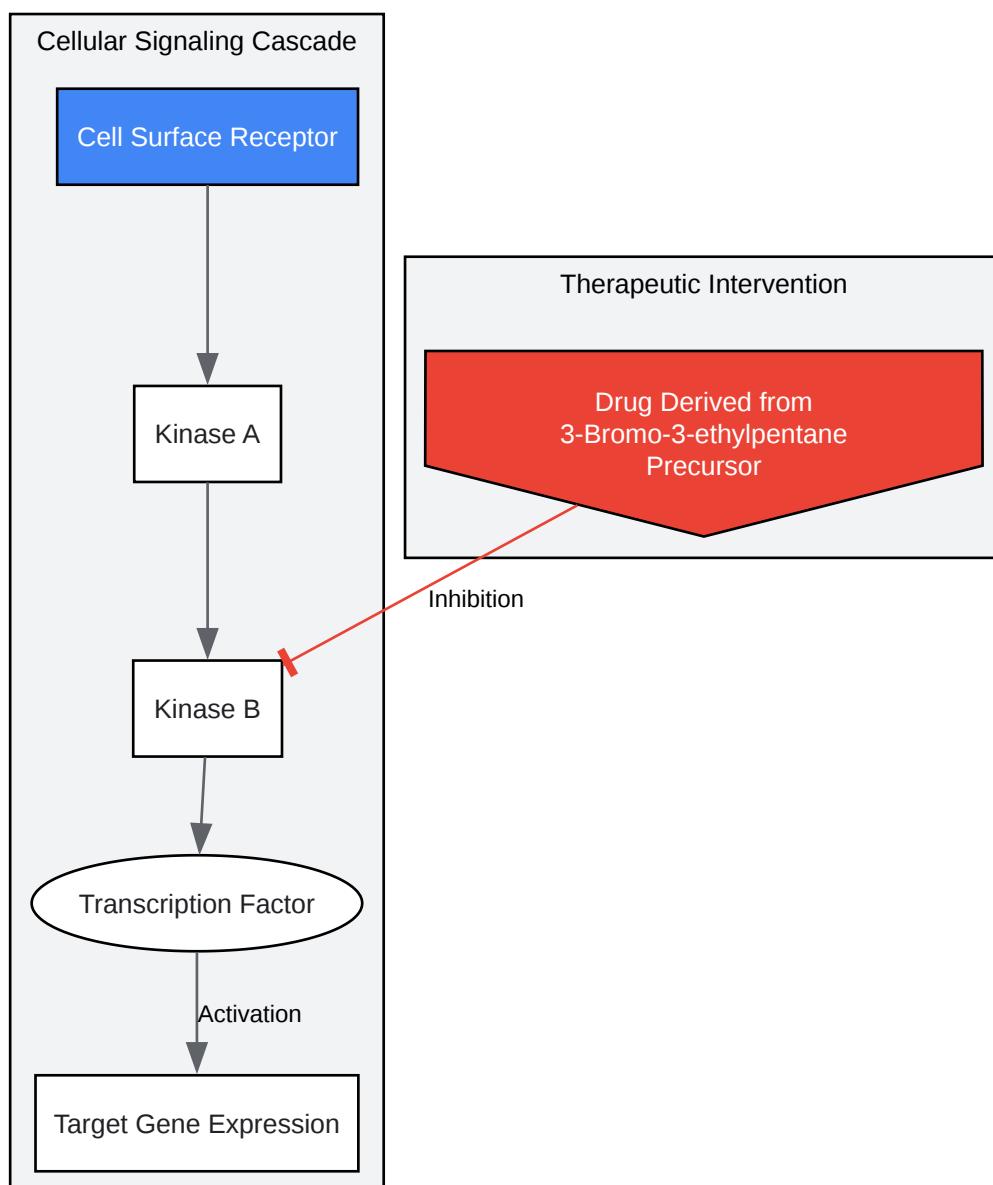
- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
- Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- Integration: The area under each peak in the ^1H NMR spectrum is integrated to determine the relative ratio of protons giving rise to the signal.

Visualization of the Validation Workflow

The logical process of validating the structure of **3-bromo-3-ethylpentane** using the comparative NMR data is illustrated in the workflow diagram below.





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